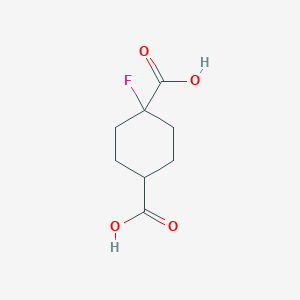
Rel-(1r,4r)-1-fluorocyclohexane-1,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1r,4r)-1-fluorocyclohexane-1,4-dicarboxylic acid is a fluorinated cyclohexane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1r,4r)-1-fluorocyclohexane-1,4-dicarboxylic acid typically involves the fluorination of cyclohexane derivatives followed by carboxylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position on the cyclohexane ring. Subsequent carboxylation can be achieved using carbon dioxide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Rel-(1r,4r)-1-fluorocyclohexane-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
Rel-(1r,4r)-1-fluorocyclohexane-1,4-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atom can influence the biological activity of the compound.
Medicine: Explored for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Rel-(1r,4r)-1-fluorocyclohexane-1,4-dicarboxylic acid involves its interaction with molecular targets through its fluorine atom and carboxylic acid groups. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Rel-(1r,4r)-4-amino-1-methylcyclohexane-1-carbonitrile: Another cyclohexane derivative with different functional groups.
Rel-(1r,4r)-1-hydroxycyclohexane-1,4-dicarboxylic acid: Similar structure but with a hydroxyl group instead of a fluorine atom.
Uniqueness
Rel-(1r,4r)-1-fluorocyclohexane-1,4-dicarboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11FO4 |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
1-fluorocyclohexane-1,4-dicarboxylic acid |
InChI |
InChI=1S/C8H11FO4/c9-8(7(12)13)3-1-5(2-4-8)6(10)11/h5H,1-4H2,(H,10,11)(H,12,13) |
InChI Key |
HUMJDKMVLHNTTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)O)(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


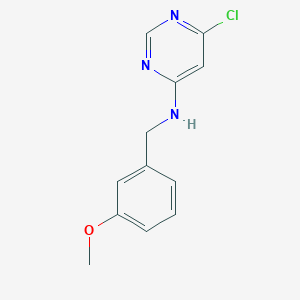
![3-Iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13327325.png)
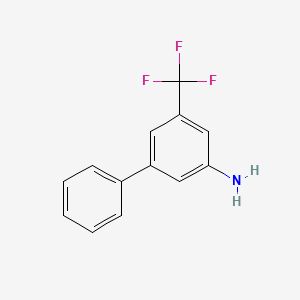

![Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13327336.png)
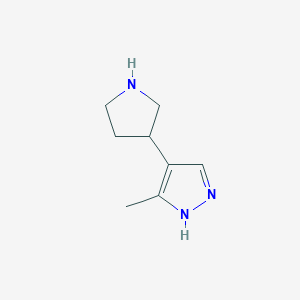
![2-Amino-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol](/img/structure/B13327352.png)
![1-isopropyl-6-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B13327356.png)
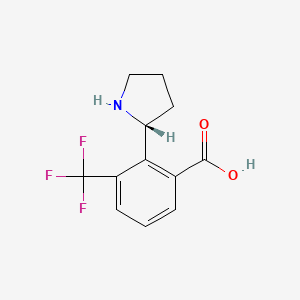
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13327379.png)




